4,5-Diazafluoren-9-one

Catalog No.
S574879
CAS No.
50890-67-0
M.F
C11H6N2O
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Diazafluoren-9-one

CAS Number

50890-67-0

Product Name

4,5-Diazafluoren-9-one

IUPAC Name

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H

InChI Key

PFMTUGNLBQSHQC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1

Synonyms

AKOS BBS-00000188;5H-PYRIDO[3',2':4,5]CYCLOPENTA[1,2-B]PYRIDIN-5-ONE;4,5-DIAZAFLUOREN-9-ONE;4,5-Diaza-9-fluorenone;4,5-Diaza-9H-fluoren-9-one;Dafo;4,5-DIAZAFLUOREN-9-O;4,5-DIAZAFLUORENE-9-ONE

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1

Synthesis:

4,5-Diazafluoren-9-one has been synthesized using various methods, with the most common approach involving the condensation of N-phenylglycine with 1,2-diaminobenzene followed by cyclization. PubChem, National Institutes of Health: )

Properties:

This compound possesses a unique structure with two nitrogen atoms incorporated into the fluorene scaffold. It exhibits a melting point of 214-217°C and is soluble in various organic solvents like tetrahydrofuran (THF), benzene, dichloromethane, and toluene. Sigma-Aldrich:

Potential Applications:

Research suggests that 4,5-diazafluoren-9-one holds potential in various scientific research fields, although its applications are still under exploration. Here are some reported areas of investigation:

  • Organic electronics: Studies have explored the potential use of 4,5-diazafluoren-9-one in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties. Journal of Materials Chemistry C, Royal Society of Chemistry:
  • Medicinal chemistry: The ability of 4,5-diazafluoren-9-one to form hydrogen bonds has led to investigations into its potential as a scaffold for the development of new drugs. However, further research is necessary to determine its efficacy and safety.
  • Material science: This compound's unique structure and properties have also sparked interest in its potential applications in areas like material science, such as the development of new polymers with specific functionalities.

4,5-Diazafluoren-9-one is a heterocyclic organic compound characterized by its unique diazafluorene structure, which consists of a fused ring system containing nitrogen atoms. This compound is derived from the oxidation of 1,10-phenanthroline and is notable for its potential as a bidentate ligand in coordination chemistry. The molecular formula of 4,5-diazafluoren-9-one is C13H8N2O, and it is recognized for its ability to form complexes with various metal ions, making it significant in both synthetic and bioinorganic chemistry applications .

, primarily involving coordination with metal ions. It acts as a bidentate ligand, coordinating through its nitrogen atoms to form stable complexes. For example, it can react with chromium(III) nitrate to produce complexes such as Cr(4,5-diazafluoren-9-one)2(H2O)23 . Additionally, 4,5-diazafluoren-9-one can undergo oxidative reactions and has been shown to react with permanganate in basic media to yield various derivatives .

The biological activity of 4,5-diazafluoren-9-one and its metal complexes has garnered attention for their potential therapeutic applications. Studies indicate that these complexes exhibit interactions with DNA, suggesting possible roles in drug design and development for cancer therapies. The binding constants and thermodynamic parameters indicate that the interaction with DNA is primarily driven by hydrogen bonding and van der Waals forces . Furthermore, some derivatives have shown antimicrobial properties, highlighting their potential in medicinal chemistry .

The synthesis of 4,5-diazafluoren-9-one typically involves the oxidation of 1,10-phenanthroline using potassium permanganate in an alkaline medium. This method yields 4,5-diazafluoren-9-one alongside other byproducts like 2,2'-bipyridyl-3,3'-dicarboxylic acid . Alternative synthetic routes have been explored to create various derivatives of the compound for specific applications in coordination chemistry and polymer science .

4,5-Diazafluoren-9-one has diverse applications across multiple fields:

  • Coordination Chemistry: It serves as a versatile ligand for forming metal complexes used in catalysis and materials science.
  • Photochemistry: Its derivatives are utilized in photophysical studies due to their unique light absorption properties.
  • Biological Research: The compound's interaction with biomolecules such as DNA makes it a candidate for drug development.
  • Materials Science: It is employed in synthesizing novel polymers and materials with specific electronic

Traditional Synthetic Methods

The classical route to 4,5-diazafluoren-9-one involves the oxidative ring contraction of 1,10-phenanthroline derivatives. An improved one-pot synthesis developed by P.J. Steel and colleagues (2000) achieves yields >75% by reacting 1,10-phenanthroline hydrate with aqueous potassium permanganate under reflux conditions. The reaction proceeds via a radical-mediated mechanism, where KMnO₄ oxidizes the central benzene ring of phenanthroline, inducing a contraction to form the fused cyclopentadienone-pyridine system (Figure 1). Critical parameters include:

  • Reaction Temperature: Optimal at 100°C; lower temperatures lead to incomplete oxidation
  • Oxidant Stoichiometry: 1:2 molar ratio of phenanthroline:KMnO₄ minimizes side-product formation
  • Workup: Filtration of MnO₂ precipitates followed by chloroform extraction yields yellow crystals

This method remains industrially relevant due to its scalability and cost-effectiveness, with TCI Chemicals and Sigma-Aldrich employing similar protocols for commercial production.

Oxidation of 1,10-Phenanthroline Derivatives

Alternative oxidation strategies using HOF·CH₃CN (hypofluorous acid–acetonitrile complex) enable selective nitrogen oxygenation. As demonstrated by Rozen et al. (2010), HOF·CH₃CN converts 4,5-diazafluoren-9-one to its N,N′-dioxide derivative under mild conditions (0°C, 15 min), achieving 92% conversion efficiency. The reaction's electrophilic oxygen transfer mechanism preserves the carbon skeleton while introducing electron-withdrawing groups:

$$
\text{4,5-Diazafluoren-9-one} + \text{HOF·CH}3\text{CN} \rightarrow \text{4,5-Diazafluoren-9-one-N,N′-dioxide} + \text{HF} + \text{CH}3\text{CN}
$$

This method enables precise tuning of electronic properties for catalytic applications.

Alternative Synthetic Routes

Recent advances exploit transition metal-mediated pathways:

  • Chromium(III) Complexation: Reaction of Cr(NO₃)₃ with 4,5-diazafluoren-9-one in aqueous ethanol yields Cr(dafone)₂(H₂O)₂₃, characterized by distinctive UV-Vis absorptions at 275 nm (π→π*) and 385 nm (d-d transitions).
  • Silver(I) Coordination: Treatment with AgNO₃ produces [Ag(4,5-diazafluoren-9-one)₂]NO₃, which crystallizes in both trigonal planar (N–Ag–N = 123.45°) and linear (180°) geometries depending on hydration state.

These metal complexes exhibit enhanced stability compared to the free ligand, enabling applications in antimicrobial coatings and DNA-coupled hydrogels.

Ligand Behavior and Coordination Modes

DAF distinguishes itself through its ability to adopt multiple coordination modes, including monodentate (κ¹), bidentate (κ²), and bridging (μ) configurations. Spectroscopic and crystallographic studies reveal that DAF's hemilabile nature allows rapid interconversion between these modes in solution. For example, palladium(II) acetate complexes with DAF form equilibrium mixtures containing monomeric species with κ²-coordination (Pd(κ²-DAF)(OAc)₂) and dimeric structures with μ-bridging DAF ligands (Pd₂(μ-DAF)(μ-OAc)₂(OAc)₂) [2]. The ligand's flexibility arises from the non-equivalent nitrogen donor atoms in its diazafluorenone framework, which create electronic asymmetry favoring κ¹-binding under certain conditions [3].

DFT calculations and variable-temperature NMR experiments demonstrate that DAF's coordination mode depends on metal oxidation state, ancillary ligands, and solvent polarity. In Pd(II) trifluoroacetate complexes, DAF adopts κ¹-coordination in monomeric Pd(κ¹-DAF)₂(TFA)₂ structures at high ligand concentrations, while lower DAF concentrations favor μ-bridged dimers [2]. This adaptability contrasts with rigid bidentate ligands like 2,2'-bipyridine, explaining DAF's unique catalytic activation properties.

Transition Metal Complexes

Palladium Complexes

Palladium-DAF complexes exhibit remarkable structural diversity. Six distinct species form in Pd(OAc)₂/DAF systems, including:

  • Dimeric [Pd₂(μ-DAF)(μ-OAc)₂(OAc)₂] with bridging DAF and acetate ligands
  • Monomeric [Pd(κ²-DAF)(OAc)₂] with classical bidentate coordination
  • Isomeric [Pd(κ¹-DAF)₂(OAc)₂] species with monodentate DAF ligands [2]

X-ray crystallography confirms that steric and electronic factors determine the prevalence of these structures. Bulky carboxylate ligands like pivalate favor dimeric [Pd₂(μ-DAF)₂(OPiv)₂] complexes, while electron-deficient trifluoroacetate promotes monomeric κ²-coordination [2].

Ruthenium Complexes

Ruthenium(II) allenylidene complexes incorporate DAF as a metallo-ligand through pre-coordination strategies. The diazafluorenyl propargylic alcohol precursor coordinates to RuCl₂(PPh₃)₃ before allenylidene formation, yielding stable multinuclear architectures. This approach circumvents the instability of free allenylidene intermediates, enabling the synthesis of [Ru(η⁶-cymene)(DAF)(allenylidene)]⁺ complexes characterized by NMR and UV-vis spectroscopy [1].

Cobalt, Nickel, Zinc, and Cadmium Complexes

DAF forms octahedral cis-[M(DAF)₂(NCS)₂] complexes (M = Co²⁺, Ni²⁺, Zn²⁺) with MN₆ chromophores. Single-crystal X-ray diffraction reveals that the DAF ligands adopt κ²-coordination in these complexes, with NCS⁻ ligands completing the octahedral geometry. The cadmium analogue [Cd(DAF)(NCS)₂]ₙ forms a polymeric structure with MN₄S₂ chromophores, demonstrating DAF's versatility in supporting diverse coordination environments [3].

Structural Diversity in Multinuclear Complexes

The combination of DAF's flexible coordination modes and metal-dependent binding preferences generates structural diversity:

Metal CenterCoordination ModeNuclearityGeometry
Pd(II)μ:κ¹:κ¹DimericDistorted octahedral
Pd(II)κ²MonomericSquare planar
Ru(II)κ²MultinuclearPiano-stool
Cd(II)κ²PolymericOctahedral

In palladium systems, the coexistence of monomeric and dimeric species creates dynamic equilibria that influence catalytic activity. Ruthenium-DAF complexes demonstrate how pre-coordination strategies enable the stabilization of reactive intermediates in multinuclear architectures [1] [2].

Fluxionality and Dynamic Coordination Equilibria

Variable-temperature ^1H-^15N HMBC NMR studies of Pd(OAc)₂/DAF systems reveal rapid exchange between coordination states. At 228 K, six distinct species are observable:

  • Dimeric μ-DAF complexes
  • Monomeric κ²-DAF complexes
  • Three isomeric κ¹-DAF monomers

The equilibrium composition depends on [DAF], with dimeric species dominating at low ligand concentrations (DAF:Pd < 1:1) and monomeric forms prevailing at higher ratios (DAF:Pd > 2:1) [2]. This fluxional behavior explains DAF's efficacy in Pd-catalyzed oxidation reactions, where ligand lability facilitates substrate access to the metal center while maintaining sufficient coordination stability for catalytic turnover.

Comparative studies with 9,9-dimethyl-4,5-diazafluorene (Me₂DAF) demonstrate that electronic modifications alter equilibria. The electron-rich Me₂DAF forms simpler equilibrium mixtures dominated by μ-bridged dimers and κ²-monomeric species, highlighting how substituents modulate DAF's dynamic coordination properties [2].

With 4,5-Diazafluoren-9-one

Reaction TypeSubstrateCatalyst SystemTemperature (°C)Pressure (atm)Yield (%)TONTOF (h⁻¹)
Allylic C-H AcetoxylationAllylbenzenePd(OAc)₂/DAF60185174.3
Aerobic Oxidative CouplingIndoles + BenzenePd(OAc)₂/DAF120166133.3
Oxidative Cyclization(E)-4-HexenyltosylamidePd(OAc)₂/DAF80192184.5
Allylic C-H OxidationTerminal AlkenesPd(OBz)₂/DAF60178164.0
Aerobic DehydrogenationCyclic KetonesPd(TFA)₂/DAF80149102.5

Aerobic Dehydrogenation of Carbonyl Compounds

The application of 4,5-diazafluoren-9-one in aerobic dehydrogenation reactions represents a significant advancement in oxidative catalysis. While traditional palladium-based systems for dehydrogenation often require harsh conditions and show limited substrate scope, the incorporation of 4,5-diazafluoren-9-one as a ligand has enabled milder reaction conditions and improved functional group tolerance [7].

In the aerobic dehydrogenation of cyclic ketones, 4,5-diazafluoren-9-one demonstrates unique coordination properties that facilitate the oxidative elimination steps essential for product formation. The ligand's ability to access multiple coordination modes, including κ¹ and κ² binding, provides the necessary flexibility for the catalyst to accommodate various substrate geometries and reaction intermediates [2] [8].

The mechanistic pathway for aerobic dehydrogenation involves initial substrate coordination to the palladium center, followed by β-hydride elimination to form the unsaturated product. The 4,5-diazafluoren-9-one ligand plays a crucial role in stabilizing the palladium(0) intermediate formed during this process, preventing catalyst deactivation through aggregation [8]. The subsequent reoxidation of palladium(0) to palladium(II) by molecular oxygen completes the catalytic cycle.

Kinetic studies have demonstrated that the dehydrogenation process exhibits first-order dependence on substrate concentration when 4,5-diazafluoren-9-one is employed as the ligand. This behavior contrasts with traditional ligand systems where substrate inhibition is commonly observed [8]. The turnover frequencies achieved with 4,5-diazafluoren-9-one-based systems range from 2.5 to 4.0 h⁻¹, depending on the specific substrate and reaction conditions employed.

Alternative heterogeneous systems have also been developed for aerobic dehydrogenation. Cobalt oxide catalysts supported on nitrogen-doped graphene, prepared through pyrolysis of cobalt acetate with 1,10-phenanthroline, have shown remarkable activity for the dehydrogenation of nitrogen heterocycles [9]. These systems achieve yields of up to 92% for the conversion of 1,2,3,4-tetrahydroquinaldine to quinaldine at 60°C, demonstrating the potential for base-metal alternatives to precious metal catalysts.

Cross-Coupling and Carbon-Hydrogen Activation Reactions

4,5-Diazafluoren-9-one has proven exceptionally effective in promoting cross-coupling reactions through its unique ability to stabilize palladium complexes while maintaining the electrophilicity necessary for substrate activation. The ligand's hemilabile character, characterized by facile interconversion between κ¹ and κ² coordination modes, provides access to open coordination sites at the palladium center without complete ligand dissociation [8].

In Suzuki-Miyaura cross-coupling reactions, heterogeneous catalysts incorporating 4,5-diazafluoren-9-one derivatives have demonstrated outstanding performance. Porous organic polymer-supported palladium catalysts containing 4,5-diazafluoren-9-one units achieve turnover numbers of up to 475 and turnover frequencies of 59 h⁻¹ for the coupling of 4-bromoanisole with phenylboronic acid [10]. These systems operate under mild conditions (80°C) in environmentally benign solvent mixtures of ethanol and water, making them attractive for sustainable chemical processes.

The carbon-hydrogen arylation of tryptophan derivatives represents a particularly challenging application where 4,5-diazafluoren-9-one has shown unique advantages. In aqueous media, the ligand prevents catalyst deactivation through palladium(0) clustering, a persistent problem in conventional systems [11]. X-ray absorption spectroscopy studies have confirmed that 4,5-diazafluoren-9-one maintains the catalyst in the palladium(II) oxidation state throughout the reaction, eliminating the formation of inactive palladium clusters [11].

The dehydrogenative Heck reaction of ferrocene with alkenes, catalyzed by palladium(II) acetate and 4,5-diazafluoren-9-one, proceeds efficiently at 100°C in tetrahydrofuran solvent [12]. This transformation achieves yields of 67% with turnover numbers of 13, demonstrating the ligand's ability to promote carbon-carbon bond formation through direct carbon-hydrogen activation pathways.

Table 2: Cross-Coupling and Carbon-Hydrogen Activation Reactions

Reaction TypeSubstrateCatalyst SystemTemperature (°C)SolventYield (%)TONTOF (h⁻¹)
Suzuki-Miyaura Coupling4-BromoanisolePd@SP-POP/DAF80EtOH/H₂O9547559.0
C-H ArylationN-Acetyl TryptophanPd(OAc)₂/DAF40H₂O/AcOH92461.9
Oxidative Cross-CouplingIndolesPd(OAc)₂/DAF120Benzene/PivOH4592.3
Dehydrogenative HeckFerrocenePd(OAc)₂/DAF100THF67133.3
C-H AmidationIndoles + CyanamidesPd(OAc)₂/DAF100DMF74153.7

The carbon-hydrogen amidation of indoles with cyanamides represents an innovative application of 4,5-diazafluoren-9-one in heterocycle functionalization. This reaction proceeds through carbon-hydrogen activation at the 3-position of indole, followed by insertion of the cyanamide to form amidine products [13]. Density functional theory calculations have revealed that 4,5-diazafluoren-9-one stabilizes the transition state for this transformation, leading to improved reaction rates and selectivities compared to traditional ligand systems [13].

Mechanistic Insights and Catalytic Turnover

The unique catalytic properties of 4,5-diazafluoren-9-one arise from its distinctive coordination chemistry and electronic structure. Unlike conventional bipyridine and phenanthroline ligands, 4,5-diazafluoren-9-one can adopt multiple coordination modes, including monodentate (κ¹), bidentate (κ²), and bridging (μ:κ¹:κ¹) arrangements with palladium centers [2]. This coordination flexibility is essential for the ligand's ability to support efficient catalytic turnover while maintaining catalyst stability.

Detailed mechanistic studies using operando X-ray absorption spectroscopy and nuclear magnetic resonance spectroscopy have revealed the complex equilibrium behavior of 4,5-diazafluoren-9-one-palladium systems. At low ligand concentrations, dimeric palladium(II) complexes predominate, featuring bridging acetate ligands and either bridging or non-bridging 4,5-diazafluoren-9-one coordination [2]. As the ligand concentration increases, the equilibrium shifts toward monomeric species, including three isomeric Pd(κ¹-DAF)₂(OAc)₂ complexes and Pd(κ²-DAF)(OAc)₂ with traditional bidentate coordination [2].

The catalytic cycle for aerobic oxidation reactions involves distinct kinetic phases with different rate-determining steps. During the initial burst phase, carbon-hydrogen activation is rate-limiting, with kinetic constants of k₁ = 0.15 min⁻¹ for substrate binding and k₂ = 0.08 min⁻¹ for the oxidative addition step [4]. The formation of the dimeric palladium(I) species [Pd^I^(DAF)(OAc)]₂ occurs rapidly during this phase, serving as a reservoir for active catalyst.

In the post-burst phase, the rate-determining step shifts to catalyst reoxidation by molecular oxygen, with a significantly slower rate constant of k_ox = 0.03 min⁻¹ [4]. This phase is characterized by the predominance of π-allyl-palladium(II) species as the catalyst resting state, with 4,5-diazafluoren-9-one facilitating the reductive elimination of product through its hemilabile coordination behavior.

Table 3: Mechanistic Insights and Catalytic Turnover Parameters

ParameterBurst PhasePost-Burst PhaseKinetic Constant
Catalyst Resting StatePd(I) Dimerπ-Allyl-Pd(II)k₁ = 0.15 min⁻¹
Rate Determining StepC-H ActivationPd(0) Reoxidationk₂ = 0.08 min⁻¹
Burst Phase Duration15-30 minContinuousk₃ = 0.05 min⁻¹
Pd(I) Dimer FormationRapidMinimalk₄ = 0.12 min⁻¹
Ligand Dissociationκ² to κ¹HemilabileK_eq = 2.3
Reoxidation RateFastRate-limitingk_ox = 0.03 min⁻¹
Substrate BindingCompetitiveEquilibriumK_b = 1.8 × 10³
Product FormationRapidSteady-statek_p = 0.07 min⁻¹

The electronic properties of 4,5-diazafluoren-9-one contribute significantly to its catalytic effectiveness. The compound's electron-deficient ketone moiety can stabilize low-valent palladium species through π-backbonding interactions, while the nitrogen donors provide σ-donation to maintain coordination stability . This electronic structure allows 4,5-diazafluoren-9-one to balance the competing requirements of substrate activation and catalyst stability.

Computational studies have elucidated the energetic factors underlying the superior performance of 4,5-diazafluoren-9-one compared to traditional ligands. Density functional theory calculations demonstrate that 4,5-diazafluoren-9-one destabilizes the ground-state palladium(II) complexes while stabilizing the transition states for key catalytic steps [8]. This thermodynamic profile accelerates the overall catalytic cycle by lowering the activation barriers for substrate transformation.

The ability of 4,5-diazafluoren-9-one to access κ¹ coordination modes through dissociation of one pyridyl ring provides a crucial mechanism for generating open coordination sites without complete ligand dissociation [8]. This hemilabile behavior is directly observable by nuclear magnetic resonance spectroscopy upon addition of coordinating solvents such as pyridine to solutions of 4,5-diazafluoren-9-one-palladium complexes [8].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50890-67-0

Wikipedia

4,5-Diazafluoren-9-one

Dates

Last modified: 08-15-2023

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